(1,2-Oxazol-5-yl)(piperidin-1-yl)methanone
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Overview
Description
(1,2-Oxazol-5-yl)(piperidin-1-yl)methanone is a chemical compound that features a unique structure combining an oxazole ring and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-Oxazol-5-yl)(piperidin-1-yl)methanone typically involves the reaction of an oxazole derivative with a piperidine derivative under specific conditions. One common method involves the use of a coupling reagent to facilitate the formation of the methanone linkage between the oxazole and piperidine rings .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
(1,2-Oxazol-5-yl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the methanone group to an alcohol.
Substitution: The oxazole and piperidine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols. Substitution reactions can introduce various functional groups onto the oxazole or piperidine rings .
Scientific Research Applications
(1,2-Oxazol-5-yl)(piperidin-1-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (1,2-Oxazol-5-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
(1-(Benzo[d]oxazol-2-yl)piperidin-3-yl)methanamine hydrochloride: This compound features a benzo[d]oxazole ring instead of an oxazole ring, which can result in different biological activities and properties.
1,2-oxazol-5-yl(piperidin-1-yl)methanone: This is a closely related compound with similar structural features and applications.
Uniqueness
(1,2-Oxazol-5-yl)(piperidin-1-yl)methanone is unique due to its specific combination of an oxazole ring and a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
CAS No. |
98239-66-8 |
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Molecular Formula |
C9H12N2O2 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
1,2-oxazol-5-yl(piperidin-1-yl)methanone |
InChI |
InChI=1S/C9H12N2O2/c12-9(8-4-5-10-13-8)11-6-2-1-3-7-11/h4-5H,1-3,6-7H2 |
InChI Key |
KFJZTVFATPCQGH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=NO2 |
Origin of Product |
United States |
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